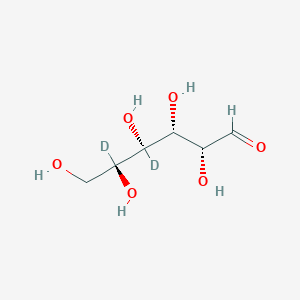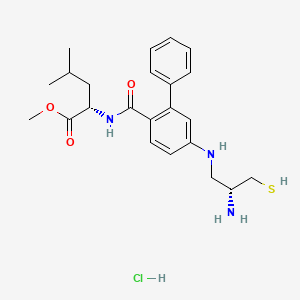
GGTI-286 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GGTI-286 (hydrochloride) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). It is known for its ability to selectively inhibit the geranylgeranylation of Rap1A over the farnesylation of H-Ras in NIH3T3 cells . This compound has shown significant potential in disrupting oncogenic K-Ras4B stimulation, making it a valuable tool in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
GGTI-286 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Backbone: The synthesis begins with the preparation of a peptidomimetic backbone, which involves the coupling of an amino acid derivative with an aromatic compound.
Introduction of Functional Groups: Functional groups such as amines and thiols are introduced to the backbone to enhance its inhibitory properties.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of GGTI-286 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency
化学反应分析
Types of Reactions
GGTI-286 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted aromatic compounds from substitution reactions .
科学研究应用
GGTI-286 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of oncogenic K-Ras4B and its effects on cancer cell proliferation.
Cell Signaling: The compound is employed to investigate the role of geranylgeranylation in cell signaling pathways, particularly those involving Rap1A and H-Ras.
Drug Development: GGTI-286 (hydrochloride) serves as a lead compound in the development of new inhibitors targeting GGTase I.
Biological Studies: It is used in various biological studies to understand the molecular mechanisms underlying diseases and to identify potential therapeutic targets.
作用机制
GGTI-286 (hydrochloride) exerts its effects by inhibiting geranylgeranyltransferase I (GGTase I), an enzyme responsible for the post-translational modification of proteins through geranylgeranylation. This modification is crucial for the proper functioning of several signaling proteins, including Rap1A and K-Ras4B . By inhibiting GGTase I, GGTI-286 (hydrochloride) disrupts the membrane association and activation of these proteins, leading to the inhibition of cell proliferation and tumor growth .
相似化合物的比较
Similar Compounds
FTI-276: A farnesyltransferase inhibitor that targets the farnesylation of H-Ras.
GGTI-2147: Another geranylgeranyltransferase I inhibitor with similar properties to GGTI-286 (hydrochloride).
GGTI-298: A related compound that also inhibits GGTase I but with different potency and selectivity.
Uniqueness of GGTI-286 (hydrochloride)
GGTI-286 (hydrochloride) is unique due to its high potency and selectivity for inhibiting the geranylgeranylation of Rap1A over the farnesylation of H-Ras. This selectivity makes it a valuable tool for studying specific signaling pathways and developing targeted therapies .
属性
分子式 |
C23H32ClN3O3S |
|---|---|
分子量 |
466.0 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31N3O3S.ClH/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);1H/t17-,21+;/m1./s1 |
InChI 键 |
PNQLWUKJYIPIMS-JKSHRDEXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


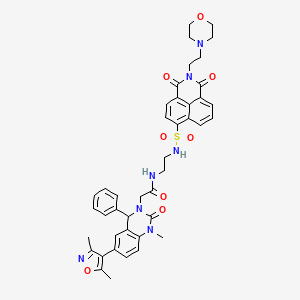
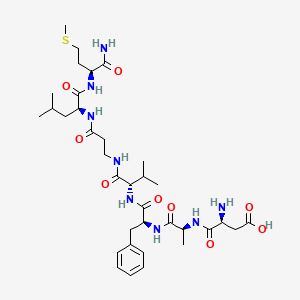


![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
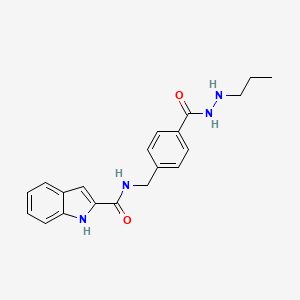
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
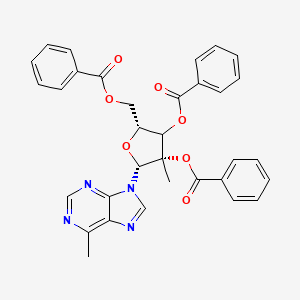
![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

